molecular formula C18H16N4O8 B14567541 8-Ethoxy-4-methylquinoline;2,4,6-trinitrophenol CAS No. 61704-09-4

8-Ethoxy-4-methylquinoline;2,4,6-trinitrophenol

Cat. No.: B14567541
CAS No.: 61704-09-4
M. Wt: 416.3 g/mol
InChI Key: KNRPJLLOGJDUFM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethoxy-4-methylquinoline typically involves the ethylation of 4-methylquinoline. This can be achieved through a nucleophilic substitution reaction where an ethyl group is introduced to the quinoline ring. The reaction conditions often require a strong base and an ethylating agent.

2,4,6-Trinitrophenol is synthesized through the nitration of phenol. This process involves the introduction of nitro groups (-NO2) to the phenol ring using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control.

Industrial Production Methods

Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Ethoxy-4-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, introducing various functional groups.

2,4,6-Trinitrophenol is known for its explosive properties due to the presence of multiple nitro groups. It can undergo:

    Reduction: The nitro groups can be reduced to amino groups, forming triaminophenol.

    Nucleophilic substitution: The nitro groups can be replaced by nucleophiles under certain conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are employed.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, tetrahydroquinoline derivatives.

    Substitution: Halogenated quinolines, nitroquinolines.

Scientific Research Applications

8-Ethoxy-4-methylquinoline;2,4,6-trinitrophenol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological activities, including its role as an enzyme inhibitor.

    Industry: Utilized in the manufacture of dyes, pigments, and explosives.

Mechanism of Action

The mechanism of action of 8-Ethoxy-4-methylquinoline;2,4,6-trinitrophenol involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The nitrophenol component can generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. These combined effects contribute to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Ethoxyquin: A quinoline derivative with antioxidant properties.

    4-Methylquinoline: A simpler quinoline derivative without the ethoxy group.

    2,4,6-Trinitrotoluene (TNT): Another nitroaromatic compound with explosive properties.

Uniqueness

8-Ethoxy-4-methylquinoline;2,4,6-trinitrophenol is unique due to the combination of a quinoline derivative and a nitrophenol in a single molecule. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61704-09-4

Molecular Formula

C18H16N4O8

Molecular Weight

416.3 g/mol

IUPAC Name

8-ethoxy-4-methylquinoline;2,4,6-trinitrophenol

InChI

InChI=1S/C12H13NO.C6H3N3O7/c1-3-14-11-6-4-5-10-9(2)7-8-13-12(10)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-8H,3H2,1-2H3;1-2,10H

InChI Key

KNRPJLLOGJDUFM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C(C=CN=C21)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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